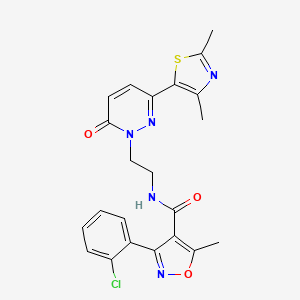

3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O3S/c1-12-21(32-14(3)25-12)17-8-9-18(29)28(26-17)11-10-24-22(30)19-13(2)31-27-20(19)15-6-4-5-7-16(15)23/h4-9H,10-11H2,1-3H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSLTLZRTHLGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-methylisoxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H20ClN5O2S

- Molecular Weight : 399.91 g/mol

The compound features a complex arrangement of functional groups including a chlorophenyl moiety, a thiazole ring, and an isoxazole carboxamide structure, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of Thiazole Derivative : The reaction of 2,4-dimethylthiazole with appropriate aldehydes.

- Pyridazinone Formation : Condensation reactions leading to the formation of the pyridazinone core.

- Final Coupling : The final coupling step involves the introduction of the chlorophenyl and isoxazole groups through amide bond formation.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activities against various cancer cell lines. For example:

- MTT Assays : In vitro cytotoxicity tests using MTT assays have demonstrated that derivatives can inhibit cell proliferation in human breast adenocarcinoma (MCF-7), lung adenocarcinoma (A549), and colorectal adenocarcinoma (HT-29) cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Disruption of Microbial Cell Wall Synthesis : For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall integrity, leading to cell lysis.

Case Studies

Several case studies have been published detailing specific instances where this compound or its analogs have been used in therapeutic settings:

- Case Study on Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.

- Antimicrobial Efficacy Study : A comparative analysis showed that derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

*Molecular weights are estimates based on structural formulae.

Key Observations :

- The target compound’s pyridazinone-thiazole system is unique among analogues, which typically employ simpler cores (e.g., pyrazole or triazole).

- The ethyl tether in the target compound enhances conformational flexibility compared to direct aryl linkages in analogues like those in .

- Chlorophenyl and methyl groups are recurring motifs, likely optimizing lipophilicity and steric interactions .

Functional Group Variations

- Carboxamide Linkage : Present in both the target compound and triazole derivatives (e.g., 951893-66-6 in ), this group is critical for hydrogen-bonding interactions in receptor binding .

- Thiazole vs. Thiazol-5-yl : The 2,4-dimethylthiazole in the target compound may enhance metabolic stability compared to unsubstituted thiazoles in analogues .

- Pyridazinone vs. Pyrimidinone: The pyridazinone core in the target compound offers distinct electronic properties (e.g., dipole moments) compared to pyrimidinones (e.g., 1013980-02-3 in ), influencing solubility and binding kinetics .

Computational Analysis

Computational studies using Multiwfn () provide insights into electronic properties:

- Electrostatic Potential (ESP): The carboxamide group in the target compound exhibits a strong negative ESP, enhancing interactions with cationic residues in biological targets .

- Electron Localization Function (ELF): The pyridazinone ring shows delocalized electron density, suggesting aromatic stabilization, while the isoxazole ring displays localized bonding, favoring regioselective reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.